Nav1.8 Inhibitory Potency Comparison: Target Compound vs. Thiophene-3-Carboxamido Analog
In a patent assay measuring inhibition of human Nav1.8 channels by manual patch clamp, the target compound (Example X) exhibited an IC50 of 120 nM, whereas the closely related analog N-(4-(benzyloxy)benzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide showed an IC50 of 850 nM under identical conditions [1]. This represents a 7.1-fold improvement in potency conferred by the cyclopropanecarboxamido moiety compared to the thiophene-3-carboxamido replacement.
| Evidence Dimension | Nav1.8 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 120 nM |
| Comparator Or Baseline | N-(4-(benzyloxy)benzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide: IC50 = 850 nM |
| Quantified Difference | 7.1-fold more potent |
| Conditions | Human Nav1.8 expressed in HEK293 cells; manual patch clamp; holding potential -120 mV |
Why This Matters
For pain research programs targeting Nav1.8, the 7.1-fold potency advantage directly impacts the concentration range required for in vitro target engagement studies and the potential therapeutic window.
- [1] Shanghai Institute of Materia Medica, CAS. WO2023174138A1. Example compounds and Nav1.8 patch clamp assay data. View Source
